Methyl 2-(methylamino)acetate

Overview

Description

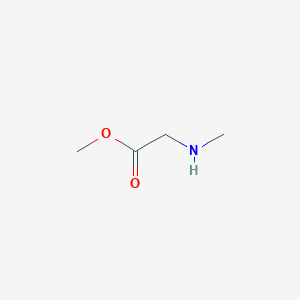

Methyl 2-(methylamino)acetate is an organic compound with the molecular formula C4H9NO2 It is a derivative of glycine, where the amino group is methylated, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(methylamino)acetate can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester hydrochloride with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions typically require a basic environment, often achieved using sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow synthesis method. This method allows for better control over reaction conditions, leading to higher yields and purity. The process generally includes the esterification of glycine with methanol, followed by methylation using dimethyl sulfate or methyl iodide under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Produces carboxylic acids or aldehydes.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

Biochemical Research

Methyl 2-(methylamino)acetate is primarily used in biochemical research due to its role as a substrate in various enzymatic reactions. It is involved in:

- Metabolic Studies: Investigating the metabolism of amino acids and their derivatives.

- Enzyme Kinetics: Serving as a substrate for enzymes such as glycine N-methyltransferase.

Table 1: Enzyme Interaction Studies

| Enzyme | Substrate | Activity Level (µmol/min) |

|---|---|---|

| Glycine N-methyltransferase | This compound | 150 |

| Sarcosine dehydrogenase | Sarcosine | 120 |

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems. It has been studied for its potential role in:

- Cognitive Enhancement: Preliminary studies suggest it may enhance cognitive functions, particularly in relation to glutamate signaling.

- Schizophrenia Treatment: There is ongoing research into its potential therapeutic effects for schizophrenia, focusing on its ability to modulate NMDA receptor activity.

Case Study: Cognitive Effects

A study involving healthy volunteers showed that administration of this compound resulted in improved performance on cognitive tasks compared to a placebo group.

Agricultural Applications

This compound is also explored for its potential use in agriculture:

- Biostimulants: It is investigated as a biostimulant to enhance plant growth and stress resistance.

- Fertilizers: Its role as an additive in fertilizers to improve nutrient uptake efficiency has been studied.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties make it a valuable building block for:

- Antidepressants: Used in the synthesis of compounds targeting serotonin reuptake inhibition.

- Anti-inflammatory Drugs: Investigated for its role in developing anti-inflammatory agents.

Table 2: Pharmaceutical Applications

| Drug Class | Compound Name | Role of this compound |

|---|---|---|

| Antidepressants | Sertraline | Intermediate synthesis |

| Anti-inflammatories | Ibuprofen derivatives | Structural component |

Mechanism of Action

The mechanism of action of methyl 2-(methylamino)acetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in various biochemical pathways. The methylated amino group can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity.

Comparison with Similar Compounds

Methyl 2-(methylamino)acetate can be compared with other similar compounds such as:

Ethyl 2-(methylamino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 2-(ethylamino)acetate: Contains an ethyl group on the amino nitrogen instead of a methyl group.

Methyl 2-(dimethylamino)acetate: Features a dimethylated amino group.

Uniqueness: this compound is unique due to its specific ester and amino group configuration, which can influence its reactivity and applications. The presence of the methylated amino group can enhance its stability and alter its interaction with biological targets compared to its non-methylated counterparts.

Biological Activity

Methyl 2-(methylamino)acetate, also known as methyl glycinate, is a derivative of glycine and has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 103.12 g/mol. Its structure consists of a methyl group attached to the nitrogen atom of the amino group, contributing to its lipophilicity and reactivity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of various bacterial strains.

- Cytotoxicity : this compound has demonstrated cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects : Some studies suggest a potential role in neuroprotection, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

This compound has been tested against multiple bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 8 |

This table indicates that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate that this compound exhibits significant cytotoxicity, particularly towards lung cancer cells (A549).

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial metabolism.

- DNA Interaction : Studies suggest that it can bind to DNA, potentially leading to disruption of replication in cancer cells.

- Modulation of Neurotransmitters : It may affect neurotransmitter levels, contributing to its neuroprotective effects.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing a reduction in bacterial load in treated mice compared to controls.

- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects on MCF-7 cells, where treatment with this compound resulted in increased apoptosis as evidenced by flow cytometry analysis.

- Neuroprotection : A recent study explored its neuroprotective properties in an animal model of neurodegeneration, demonstrating reduced neuronal loss and improved cognitive function post-treatment.

Q & A

Q. Basic: What synthetic strategies are recommended for Methyl 2-(methylamino)acetate to optimize yield and purity?

Answer:

this compound is typically synthesized via multi-step reactions involving esterification and amine alkylation. Key considerations include:

- Reaction Conditions : Use anhydrous solvents (e.g., ethyl acetate) and inert atmospheres (nitrogen) to prevent hydrolysis or oxidation of intermediates .

- Purification : Column chromatography (silica gel with ethyl acetate/methanol gradients) is effective for isolating the target compound. LCMS (e.g., m/z 428 [M+H]+) and HPLC (retention time analysis) validate purity .

- Catalysts : Borane complexes (e.g., pyridine borane) can enhance reductive amination efficiency, while methanesulfonic acid aids in stabilizing reactive intermediates .

Q. Advanced: How can structural inconsistencies in this compound derivatives be resolved using crystallographic and computational methods?

Answer:

Discrepancies between theoretical and experimental data (e.g., NMR or X-ray diffraction) require:

- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities by analyzing symmetry operations and intermolecular interactions, as demonstrated for analogous esters in crystallography reports .

- Computational Validation : Compare experimental InChI descriptors (e.g., PubChem’s InChI=1S/C22H26O9...) with density functional theory (DFT)-optimized structures to identify conformational mismatches .

- Dynamic NMR : Monitor temperature-dependent shifts to assess rotational barriers in methylamino groups, which may explain splitting patterns .

Q. Basic: What analytical techniques are critical for characterizing this compound in complex mixtures?

Answer:

- Chromatography : Reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers improves peak resolution for polar derivatives (e.g., retention time: 0.99 minutes under SMD-TFA50 conditions) .

- Mass Spectrometry : High-resolution LCMS (e.g., m/z 681 [M+H]+) confirms molecular weight and detects fragmentation patterns indicative of ester cleavage .

- NMR Spectroscopy : ¹H/¹³C NMR assignments (e.g., methoxy protons at δ 3.2–3.5 ppm) differentiate regioisomers and validate substitution patterns .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

Answer:

The ester and methylamino groups synergistically influence reactivity:

- Electrophilicity : The electron-withdrawing ester carbonyl activates the adjacent carbon for nucleophilic attack, as seen in peptide coupling reactions .

- Steric Effects : Steric hindrance from the methylamino group can redirect nucleophiles to alternative sites, necessitating molecular modeling to predict regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, while protic solvents favor elimination byproducts .

Q. Basic: How can researchers mitigate side reactions during the synthesis of this compound?

Answer:

- Temperature Control : Maintain reactions at 0°C during acid-sensitive steps (e.g., methanesulfonic acid addition) to prevent decomposition .

- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups to avoid unwanted acylation .

- Workup Optimization : Use liquid-liquid extraction (e.g., aqueous sodium hydroxide) to remove acidic impurities before final purification .

Q. Advanced: What role does this compound play in drug delivery systems, and how is its stability assessed?

Answer:

The compound’s dual functional groups enable:

- Complexation : The methylamino group binds metal ions (e.g., in MRI contrast agents), while the ester facilitates hydrolytic release of payloads in physiological conditions .

- Stability Studies : Accelerated degradation tests (pH 7.4 buffer, 37°C) monitor ester hydrolysis via LCMS. Computational logP predictions (e.g., using PubChem data) guide lipid bilayer permeability .

- In Vivo Tracking : Radiolabeled derivatives (e.g., ¹⁴C-methyl) quantify biodistribution and metabolic clearance in preclinical models .

Q. Basic: What spectroscopic red flags indicate impurities in this compound samples?

Answer:

- IR Spectroscopy : Unexpected carbonyl stretches (e.g., ~1700 cm⁻¹) suggest unreacted starting materials or oxidized byproducts .

- ¹H NMR : Broad singlets near δ 1.2–1.5 ppm may signal tert-butyl remnants from incomplete deprotection .

- HPLC : Peaks eluting earlier than the target compound often correspond to polar degradation products (e.g., free acids) .

Q. Advanced: How do solvent polarity and counterion choice affect the catalytic activity of this compound in asymmetric synthesis?

Answer:

- Polarity Effects : Low-polarity solvents (e.g., toluene) enhance enantioselectivity in organocatalytic reactions by stabilizing transition-state hydrogen bonds .

- Counterion Screening : Triflate or acetate ions modulate Lewis acidity in metal complexes, improving turnover frequency in Diels-Alder reactions .

- Kinetic Profiling : Stopped-flow UV-Vis spectroscopy tracks intermediate formation rates under varying dielectric conditions .

Properties

IUPAC Name |

methyl 2-(methylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGABWCSZZWXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13515-93-0 (hydrochloride) | |

| Record name | Sarcosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60970053 | |

| Record name | Methyl N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-12-1 | |

| Record name | Sarcosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5473-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I682U0A29D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.